(1S,2S,4S)-2-Fluorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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Overview
Description
(1S,2S,4S)-2-Fluorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a fluorinated derivative of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid. This compound is characterized by its unique bicyclic structure, which includes a fluorine atom and a carboxylic acid group. The presence of the fluorine atom can significantly alter the chemical and physical properties of the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,4S)-2-Fluorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves the fluorination of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid. One common method is the direct fluorination using elemental fluorine or fluorinating agents such as Selectfluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The use of advanced fluorinating agents and catalysts can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(1S,2S,4S)-2-Fluorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylates or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(1S,2S,4S)-2-Fluorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: Its potential as a pharmaceutical intermediate is being explored, particularly in the development of drugs with improved bioavailability and metabolic stability.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of (1S,2S,4S)-2-Fluorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s binding affinity and selectivity towards enzymes or receptors. This can modulate various biochemical pathways, leading to desired therapeutic or industrial effects.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: The non-fluorinated parent compound.
Methyl (1S,2S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate: A methyl ester derivative.
5-Norbornene-2-carboxaldehyde: A related compound with an aldehyde group.
Uniqueness
The presence of the fluorine atom in (1S,2S,4S)-2-Fluorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid imparts unique properties, such as increased lipophilicity and metabolic stability. This makes it distinct from its non-fluorinated counterparts and enhances its potential in various applications.
Properties
CAS No. |
211444-70-1 |
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Molecular Formula |
C8H9FO2 |
Molecular Weight |
156.15 g/mol |
IUPAC Name |
(1S,2S,4S)-2-fluorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C8H9FO2/c9-8(7(10)11)4-5-1-2-6(8)3-5/h1-2,5-6H,3-4H2,(H,10,11)/t5-,6+,8-/m0/s1 |
InChI Key |
DWBDWQHKLMQZHK-BBVRLYRLSA-N |
Isomeric SMILES |
C1[C@H]2C[C@]([C@@H]1C=C2)(C(=O)O)F |
Canonical SMILES |
C1C2CC(C1C=C2)(C(=O)O)F |
Origin of Product |
United States |
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